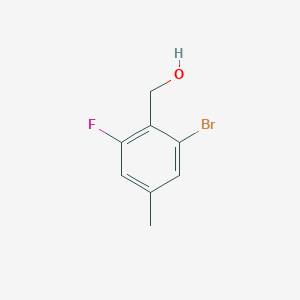

(2-Bromo-6-fluoro-4-methylphenyl)methanol

Description

Properties

IUPAC Name |

(2-bromo-6-fluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDIWMQWHDZJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (2-Bromo-6-fluoro-4-methylphenyl)methanol

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is governed by a profound understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the critical determinants of a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is the foundational blueprint upon which successful lead optimization and formulation strategies are built.

This guide provides an in-depth technical examination of (2-Bromo-6-fluoro-4-methylphenyl)methanol, a substituted benzyl alcohol derivative. While specific experimental data for this compound is not extensively published, this document serves as a procedural and intellectual framework for its characterization. We will present predicted data as a baseline and then delve into the authoritative, field-proven experimental protocols required to empirically determine these properties. The emphasis is on the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.

Compound Identification and Structural Attributes

A precise understanding of the molecular structure is the starting point for all subsequent analysis.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1936564-11-2 | [1][2] |

| Molecular Formula | C₈H₈BrFO | [1][2] |

| Molecular Weight | 219.05 g/mol | [1][2] |

| SMILES | OCC1=C(F)C=C(C)C=C1Br | [2] |

| Structure |  | - |

The structure reveals a benzyl alcohol core substituted with a bromine atom, a fluorine atom, and a methyl group. These substituents are expected to significantly influence the molecule's polarity, acidity, and lipophilicity. The bromine and fluorine atoms, being electron-withdrawing, will impact the electron density of the aromatic ring and the acidity of the benzylic alcohol proton.

Predicted Physicochemical Profile: A Computational Starting Point

Computational models provide valuable, albeit preliminary, insights into a compound's properties. These predictions, derived from the molecule's structure, guide initial experimental design and help anticipate potential challenges.

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | 276.0 ± 35.0 °C | [3] |

| Density | 1.565 ± 0.06 g/cm³ | [3] |

| pKa | 13.61 ± 0.10 | [3] |

Disclaimer: The values listed above are computationally predicted and have not been experimentally verified. They should be used as estimates to guide empirical studies.

Section 1: Thermal Properties - Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and lattice energy. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas a broad range often suggests impurities or the presence of multiple crystalline forms (polymorphs). This parameter is critical for solid-state characterization and informs decisions on storage, handling, and formulation.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for determining the melting range of a solid compound.

Causality: The choice of a capillary method is based on its precision, small sample requirement, and the ability to visually observe the phase transition, which provides qualitative information about purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform packing and heat transfer.

-

Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube on a hard surface.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Profile:

-

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (10-20 °C/min) to get a rough estimate.

-

Fine Scan: For an accurate determination, start heating at a rate of 10-20 °C/min until the temperature is ~15-20 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (e.g., < 2 °C).

-

Self-Validation: The protocol's validity is ensured by the use of a calibrated apparatus. Calibration should be regularly performed using certified reference standards with known melting points (e.g., vanillin, caffeine). The sharpness of the melting range serves as an internal check on the sample's purity.

Section 2: Aqueous Solubility - A Cornerstone of Bioavailability

Expertise & Experience: Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect. Poor solubility is a primary cause of failure for many drug candidates.[4] We must distinguish between kinetic and thermodynamic solubility. While kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, thermodynamic solubility represents the true equilibrium concentration of a saturated solution, a more relevant measure for predicting in-vivo behavior.[5][6]

Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility because it allows the system to reach true equilibrium between the solid and dissolved states.[5] Using HPLC-UV for analysis provides high selectivity and sensitivity, allowing for accurate quantification.[4]

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Create a calibration curve by making serial dilutions of the stock into the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Incubation: Add an excess of the solid compound (approx. 1 mg) to a glass vial containing a known volume (e.g., 1 mL) of the aqueous buffer.[5]

-

Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[5][6]

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

-

Sampling and Analysis: Carefully remove an aliquot of the clear supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any fine particulates.

-

Quantification: Analyze the filtrate by a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to the calibration curve. The resulting concentration is the thermodynamic solubility.

Self-Validation: The presence of undissolved solid in the vial at the end of the experiment visually confirms that a saturated solution was achieved. The use of a multi-point calibration curve ensures the accuracy of the quantification. The assay should be run in at least duplicate to ensure reproducibility.[4]

Section 3: Lipophilicity - The Key to Membrane Permeation

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is the more physiologically relevant parameter.

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

Causality: This method directly measures the partitioning of the compound between an aqueous and an organic phase, providing a direct, unambiguous measure of lipophilicity. Pre-saturating the solvents minimizes volume changes upon mixing and ensures a more accurate result.

Caption: Shake-Flask Method for LogD Determination.

Methodology:

-

Solvent Preparation: Prepare the aqueous phase (e.g., phosphate buffer at pH 7.4) and the organic phase (n-octanol). Pre-saturate each solvent by mixing them vigorously together for several hours, then allowing them to separate. This prevents volume changes during the experiment.

-

Compound Addition: Add a known amount of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be well below the compound's aqueous solubility limit to avoid precipitation.

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two immiscible layers.

-

Sampling: Carefully withdraw a precise aliquot from the aqueous phase and another from the n-octanol phase. Be cautious not to disturb the interface.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a suitable calibration curve.

-

Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Self-Validation: The mass balance of the compound should be checked by comparing the total amount of compound recovered from both phases to the initial amount added. A recovery of 90-110% indicates a valid experiment. Running the experiment in triplicate provides statistical confidence in the result.

Section 4: Spectroscopic Characterization

Expertise & Experience: Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure and identity. Each technique offers a unique piece of the structural puzzle. For a novel compound, a full suite of spectroscopic data is required for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

-

¹H NMR Spectroscopy:

-

Expected Signals: Based on the structure of this compound, we can predict the following proton environments:

-

-CH₃ (Methyl Protons): A singlet, likely in the 2.2-2.5 ppm range.[7]

-

-CH₂- (Methylene Protons): A singlet or a doublet (due to coupling with the -OH proton, which may or may not be observed depending on the solvent and concentration), expected around 4.5-4.8 ppm.

-

-OH (Hydroxyl Proton): A broad singlet whose chemical shift is highly variable (typically 1-5 ppm), which will exchange with D₂O.

-

Ar-H (Aromatic Protons): Two distinct signals in the aromatic region (6.8-7.5 ppm), likely appearing as doublets or more complex multiplets due to coupling with the fluorine atom.[8]

-

-

Causality of Signal Position: The electronegativity of adjacent atoms (O, F, Br) deshields nearby protons, shifting their signals downfield.

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: The molecule has 8 carbon atoms, but due to symmetry, we might expect fewer than 8 signals. The predicted distinct carbon environments are:

-

-CH₃: A signal in the aliphatic region (~20 ppm).

-

-CH₂-: A signal around 60-65 ppm, influenced by the adjacent oxygen.

-

Aromatic Carbons: Six signals in the aromatic region (110-160 ppm). The carbons directly bonded to fluorine and bromine will show characteristic large C-F and smaller C-Br couplings. The carbon bearing the fluorine will be significantly downfield.[9][10]

-

-

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[11]

-

Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C{¹H} experiments should be used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Expected Absorptions:

-

O-H Stretch (Alcohol): A strong, broad band around 3200-3600 cm⁻¹.[12]

-

C-H Stretch (Aromatic & Aliphatic): Bands between 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak bands around 1450-1600 cm⁻¹.

-

C-O Stretch (Primary Alcohol): A strong band around 1050-1150 cm⁻¹.

-

C-F Stretch: A strong band in the 1000-1350 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.[12]

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

-

Expected Molecular Ion:

-

The presence of bromine is highly diagnostic. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Therefore, in the mass spectrum, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity (an M and M+2 peak), which is a characteristic isotopic signature for a monobrominated compound.

-

For C₈H₈⁷⁹BrFO, the expected monoisotopic mass is 217.9793 Da.

-

For C₈H₈⁸¹BrFO, the expected monoisotopic mass is 219.9773 Da.

-

-

Expected Fragmentation: A prominent fragment would likely be the loss of the hydroxymethyl group (-CH₂OH) or the benzylic cation formed after loss of Br.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a GC or LC inlet.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum.

Conclusion

This guide has outlined a comprehensive, structured approach to characterizing the physicochemical properties of this compound. While publicly available experimental data is limited, we have established a robust framework for its empirical determination. By integrating computational predictions with gold-standard experimental protocols, researchers can systematically build a complete data package essential for advancing a compound through the drug discovery and development pipeline. The emphasis on the rationale behind each method and the inclusion of self-validating steps ensures the generation of high-quality, reliable data, forming the bedrock of sound scientific and pharmaceutical development.

References

-

PubChem. 2-Bromo-1-(4-methylphenyl)ethan-1-ol. [Link]

-

ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link][7]

-

Hoffman Fine Chemicals. CAS 1415657-31-6 | (2-Bromo-4-methylphenyl)(4-fluorophenyl)methanol. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][9]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][8]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link][12]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link][10]

-

Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. [Link][11]

-

PubChem. (6-Bromo-2,4-difluoro-3-methoxyphenyl)methanol. [Link]

-

PubChem. (2S,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. 1936564-11-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 1936564-11-2 [m.chemicalbook.com]

- 4. evotec.com [evotec.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Bromo-6-fluoro-4-methylphenyl)methanol

CAS Number: 1936564-11-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Bromo-6-fluoro-4-methylphenyl)methanol, a key building block in modern medicinal chemistry and organic synthesis. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction and Significance

This compound is a substituted aromatic alcohol of significant interest in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, provides multiple points for chemical modification. This trifunctional handle makes it a versatile intermediate in the development of novel pharmaceutical agents and other fine chemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the bromine atom is a key functional group for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The benzylic alcohol moiety offers a site for oxidation, esterification, or etherification, further expanding its synthetic utility.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development.

| Property | Value |

| CAS Number | 1936564-11-2[1] |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | White to off-white solid (predicted) |

| Storage | Sealed in dry, 2-8°C[1] |

Synthesis and Mechanism

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via reduction of the corresponding benzaldehyde.

Detailed Experimental Protocol (Inferred)

This protocol is based on well-established procedures for the reduction of aromatic aldehydes.

Materials:

-

2-Bromo-6-fluoro-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 2-bromo-6-fluoro-4-methylbenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde) and cool the solution to 0°C in an ice bath with stirring.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanistic Insights

The reduction of the aldehyde to the primary alcohol with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The methanolic solvent serves to protonate the resulting alkoxide intermediate, yielding the final alcohol product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~4.7 | s | 2H | -CH ₂OH |

| ~2.3 | s | 3H | Ar-CH ₃ |

| ~1.8 | t | 1H | -CH₂OH |

Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:

-

Aromatic Carbons: Signals expected in the range of 110-160 ppm. The carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant.

-

Benzylic Carbon (-CH₂OH): A signal is expected around 60-65 ppm.

-

Methyl Carbon (-CH₃): A signal is expected around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed, showing the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

-

Loss of H₂O: A fragment corresponding to the loss of a water molecule from the molecular ion is expected.

-

Loss of Br: Cleavage of the C-Br bond would result in a significant fragment.

-

Benzylic Cleavage: Fragmentation at the benzylic position is also a likely pathway.

Reactivity and Applications in Drug Discovery

This compound is a valuable building block due to its inherent reactivity, which allows for diverse chemical transformations.

Key Reactions and Transformations

Caption: Key chemical transformations and potential applications of this compound.

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, which are themselves versatile synthetic intermediates.

-

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the facile introduction of aryl, vinyl, or alkynyl groups, allowing for the rapid construction of complex molecular scaffolds.

-

Nucleophilic Substitution: The benzylic alcohol can undergo nucleophilic substitution to form ethers or esters, providing a means to introduce a variety of functional groups.

Role in Medicinal Chemistry

Substituted benzyl alcohols are prevalent motifs in a wide range of biologically active molecules. The unique combination of substituents in this compound makes it an attractive starting material for the synthesis of novel drug candidates. The fluorine atom can improve pharmacokinetic properties, while the overall substitution pattern can be fine-tuned to optimize binding to biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data for similar compounds, the following GHS hazard statements are associated with this chemical class:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

Caption: Recommended workflow for the safe handling and storage of this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Disclaimer: No specific toxicological data for this compound is currently available. The safety recommendations provided are based on the known hazards of structurally related compounds. A thorough risk assessment should be conducted before use.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its trifunctional nature provides a rich platform for the creation of diverse and complex molecular architectures. By understanding its synthesis, reactivity, and proper handling procedures, researchers can effectively and safely leverage this compound to advance their scientific endeavors. This guide serves as a foundational resource to support such efforts, grounded in the principles of scientific integrity and practical laboratory application.

References

-

Organic Syntheses. (2-bromo-4-methylbenzaldehyde). Retrieved from [Link]

-

PubChem. Benzyl alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Bromo-6-fluoro-4-methylphenyl)methanol

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Bromo-6-fluoro-4-methylphenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a comprehensive examination of the theoretical principles governing the spectrum of this specific molecule, a predicted spectral analysis, and standardized protocols for acquiring such data.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic alcohol with a unique substitution pattern that gives rise to a distinctive ¹H NMR spectrum. The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a hydroxymethyl group on the benzene ring creates a specific electronic and steric environment for each proton. Understanding the resulting chemical shifts, spin-spin coupling patterns, and signal multiplicities is crucial for confirming the molecule's identity and purity. This guide will deconstruct the anticipated ¹H NMR spectrum, providing a foundational understanding rooted in the principles of nuclear magnetic resonance.

Predicted ¹H NMR Spectral Analysis

While a publicly available experimental spectrum for this compound is not readily found, a reliable prediction can be made based on established principles of NMR spectroscopy and data from analogous structures.[1][2] The analysis considers the influence of electron-withdrawing and electron-donating groups on the chemical shifts of aromatic and benzylic protons.

Molecular Structure and Proton Designations

To facilitate the spectral analysis, the protons in this compound are labeled as follows:

Caption: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

The predicted ¹H NMR data are summarized in the table below. These predictions are based on the additive effects of substituents on the benzene ring and typical chemical shift ranges for similar functional groups.[1][3]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (a) | 7.2 - 7.4 | Doublet of doublets (dd) or Triplet (t) | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-10 Hz | 1H |

| H (b) | 7.0 - 7.2 | Doublet of doublets (dd) or Triplet (t) | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 6-8 Hz | 1H |

| H (c) | 2.3 - 2.5 | Singlet (s) | N/A | 3H |

| H (d) | 4.6 - 4.8 | Singlet (s) or Doublet (d) | J(H-H) ≈ 5-7 Hz (if coupled to OH) | 2H |

| H (e) | Variable (e.g., 1.5 - 4.0) | Singlet (s) or Triplet (t) | J(H-H) ≈ 5-7 Hz (if coupled to CH₂) | 1H |

Detailed Justification of Predictions

-

Aromatic Protons (H-a and H-b): The two aromatic protons are in different chemical environments and are therefore chemically non-equivalent.

-

H-a: This proton is situated meta to the bromine and the hydroxymethyl group, and ortho to the methyl group. It will experience coupling to both the adjacent aromatic proton (H-b) and the fluorine atom. The coupling to H-b will be a small meta coupling (⁴JHH), typically around 2-3 Hz. The coupling to the fluorine atom, which is four bonds away (⁴JHF), will be more significant, in the range of 8-10 Hz. This will likely result in a doublet of doublets or a triplet-like pattern if the coupling constants are similar. Its chemical shift is expected in the downfield region of the aromatic spectrum due to the influence of the electronegative bromine and fluorine atoms.[1]

-

H-b: This proton is ortho to the bromine and meta to both the fluorine and the hydroxymethyl group. It will also exhibit meta-coupling to H-a (⁴JHH ≈ 2-3 Hz) and coupling to the fluorine atom (³JHF ≈ 6-8 Hz). This will also likely result in a doublet of doublets. The proximity to the electron-withdrawing bromine atom will deshield this proton, placing it in the aromatic region.[1]

-

-

Methyl Protons (H-c): The three protons of the methyl group are equivalent and are not coupled to any neighboring protons. Therefore, they will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 2.3-2.5 ppm.[3]

-

Benzylic Protons (H-d): The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent. Their signal is expected to be a singlet in the range of 4.6-4.8 ppm. The benzylic position and the adjacent electronegative oxygen atom cause a significant downfield shift compared to simple alkyl protons.[4] In some cases, if the hydroxyl proton (H-e) is not rapidly exchanging, coupling between H-d and H-e can be observed, which would split the H-d signal into a doublet.[4]

-

Hydroxyl Proton (H-e): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[5] It often appears as a broad singlet due to hydrogen bonding and chemical exchange. If coupling to the benzylic protons (H-d) is observed, it would appear as a triplet.

Spin-Spin Coupling Diagram

The expected coupling interactions are visualized in the diagram below.

Caption: Predicted spin-spin coupling network for this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolution: Transfer the sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[6]

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

| Parameter | Typical Value | Rationale |

| Spectrometer Frequency | 400 MHz | Higher field strengths provide better signal dispersion and resolution. |

| Solvent | CDCl₃ | A common, relatively inert solvent for organic molecules.[5] |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |

| Number of Scans (NS) | 8 - 16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay (D1) | 1 - 2 seconds | Allows for adequate relaxation of the protons between scans. |

| Acquisition Time (AQ) | 3 - 4 seconds | Determines the resolution of the spectrum. |

| Spectral Width (SW) | 16 ppm | Encompasses the typical range for organic molecules. |

Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5]

-

Integration: The area under each signal is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, coupling patterns, and signal integrations allows for the unambiguous confirmation of its chemical structure. The predictions and protocols outlined in this guide provide a solid framework for researchers to interpret experimental data and to understand the underlying principles of NMR spectroscopy as applied to this specific molecule. The unique interplay of the various substituents makes this compound an excellent case study for understanding the nuances of spectral interpretation in substituted aromatic systems.

References

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021-12-15). [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Hans Reich. ¹H NMR: Intermediate Level, Spectrum 8. University of Wisconsin. [Link]

-

Chemistry Stack Exchange. Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. (2013-02-04). [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

PubChem. This compound. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum [chemicalbook.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. hil8_sln.html [ursula.chem.yale.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of (2-Bromo-6-fluoro-4-methylphenyl)methanol

Preamble: The Imperative of Predictive Spectroscopy in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides unparalleled insight into the carbon framework of a molecule. This guide is dedicated to a comprehensive analysis of the ¹³C NMR spectrum of (2-Bromo-6-fluoro-4-methylphenyl)methanol, a substituted aromatic compound with potential applications in medicinal chemistry. In the absence of publicly available experimental data, this document will leverage established principles of physical organic chemistry and predictive spectroscopy to construct a detailed theoretical spectrum. This approach not only serves as a robust hypothesis for future experimental validation but also exemplifies the predictive power of NMR theory in guiding research.

Foundational Principles: Decoding the ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy is a powerful technique that provides information about the number and electronic environment of carbon atoms in a molecule.[1] Unlike ¹H NMR, the low natural abundance (1.1%) of the ¹³C isotope means that carbon-carbon coupling is statistically improbable, resulting in a spectrum where each unique carbon atom typically appears as a single sharp line under proton-decoupled conditions.[2] The position of this line, its chemical shift (δ), is highly sensitive to the local electronic environment, making ¹³C NMR an exquisite tool for structural determination.

The chemical shift of a carbon nucleus is primarily influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Electronegative atoms, for instance, withdraw electron density from adjacent carbons, reducing the shielding effect of the electron cloud and causing the nucleus to resonate at a higher frequency (a downfield or higher ppm value).[3] Conversely, electron-donating groups increase electron density, enhancing shielding and shifting the resonance upfield to a lower ppm value.[4] For aromatic systems, these effects are a complex interplay of inductive and resonance contributions.

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound possesses eight unique carbon atoms, and therefore, eight distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The prediction of their chemical shifts requires a systematic analysis of the substituent effects on the benzene ring and the aliphatic carbons.

Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic carbons are determined by the cumulative effects of the four substituents: bromo (-Br), fluoro (-F), methyl (-CH₃), and hydroxymethyl (-CH₂OH).

-

Fluorine (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbons. However, it also has a strong electron-donating resonance effect (+R) due to its lone pairs. This results in a significant deshielding of the directly attached carbon (ipso-carbon) and a shielding of the ortho and para carbons.

-

Bromine (-Br): Bromine also exhibits a -I and +R effect. Its inductive effect is weaker than fluorine's, but its resonance effect is also less pronounced. The overall effect is a deshielding of the ipso-carbon.[5]

-

Methyl (-CH₃): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation, leading to a slight shielding of the aromatic carbons, particularly at the ortho and para positions.

-

Hydroxymethyl (-CH₂OH): This group has a weak electron-withdrawing inductive effect.

Based on these principles, a predicted ¹³C NMR spectrum can be constructed.

Predicted Chemical Shift Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are derived from computational prediction tools and an analysis of substituent additivity principles.[6][7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (-CH₂OH) | 135 - 140 | Aromatic carbon bearing the hydroxymethyl group. Deshielded by the inductive effect of the oxygen and its position between two halogen substituents. |

| C2 (-Br) | 115 - 120 | Aromatic carbon attached to bromine. The chemical shift is influenced by the heavy atom effect of bromine. |

| C3 | 128 - 133 | Aromatic CH. Deshielded by the ortho fluorine and bromine. |

| C4 (-CH₃) | 138 - 143 | Aromatic carbon attached to the methyl group. Deshielded by the para fluorine. |

| C5 | 118 - 123 | Aromatic CH. Shielded by the ortho methyl group and meta to the halogens. |

| C6 (-F) | 158 - 163 (doublet) | Aromatic carbon bonded to fluorine. Significantly deshielded by the high electronegativity of fluorine. Will appear as a doublet due to ¹J(C-F) coupling. |

| -CH₂OH | 60 - 65 | Aliphatic carbon attached to an oxygen atom.[8] |

| -CH₃ | 20 - 25 | Aliphatic carbon of the methyl group. |

Note: These are predicted values and experimental verification is necessary.

The logical flow for assigning these chemical shifts is visualized in the diagram below.

Caption: Influence of substituents on aromatic carbon chemical shifts.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted spectral data, a rigorous experimental approach is required. The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.[9]

-

Concentration: Dissolve 20-50 mg of the purified compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]

-

Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.[9]

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.[9]

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the CDCl₃ signal at 77.16 ppm.

-

The workflow for acquiring and processing the ¹³C NMR data is illustrated below.

Caption: Workflow for ¹³C NMR spectrum acquisition and processing.

Advanced NMR Experiments for Unambiguous Assignment

While the proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbons and their chemical shifts, unambiguous assignment often requires more advanced techniques.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can distinguish between CH, CH₂, and CH₃ groups.[11] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show signals for CH groups. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

-

2D NMR (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, providing definitive assignments for protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

-

Conclusion and Future Outlook

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the ¹³C NMR spectrum of this compound. By applying fundamental principles of substituent effects and outlining a detailed experimental protocol, we have established a solid foundation for the empirical structural elucidation of this compound. The synergy between predictive analysis and rigorous experimental validation is paramount in accelerating drug discovery and development. The methodologies described herein are not only applicable to the target molecule but also serve as a general guide for the structural characterization of novel organic compounds.

References

-

University of Rochester. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Journal of Chemical Education. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]

-

Taylor & Francis Online. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

ScienceDirect. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

SpringerLink. (2012). 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. Retrieved from [Link]

-

ResearchGate. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

University of Calgary. (n.d.). Signal Areas. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Visualizer loader [nmrdb.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. web.mnstate.edu [web.mnstate.edu]

Mass Spectrometry Analysis of (2-Bromo-6-fluoro-4-methylphenyl)methanol: An In-Depth Technical Guide

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

In the landscape of modern drug discovery and organic synthesis, halogenated aromatic compounds are of paramount importance. (2-Bromo-6-fluoro-4-methylphenyl)methanol is a key building block, valued for its potential in the synthesis of a wide array of pharmaceutical and agrochemical agents. The precise structural elucidation and purity assessment of this intermediate are critical to ensure the integrity of the final products. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information for this purpose.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind method selection, from ionization techniques to fragmentation analysis, providing researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecules. Our focus will be on the "why" behind the "how," grounding our protocols in the fundamental principles of mass spectrometry.

Physicochemical Properties and Considerations for Mass Spectrometry

Before embarking on any analysis, a thorough understanding of the analyte's properties is essential.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO | N/A |

| Molecular Weight | 219.05 g/mol | N/A |

| Structure | A substituted toluene with bromo, fluoro, and hydroxymethyl groups. | N/A |

The presence of the hydroxyl group imparts polarity, making this compound amenable to "soft" ionization techniques. The aromatic ring and halogen substituents also influence its fragmentation behavior.

Strategic Selection of Ionization Techniques

The choice of ionization method is pivotal for obtaining meaningful mass spectra. For a molecule like this compound, several options are viable, each with its own set of advantages and limitations.

Electrospray Ionization (ESI): The Gentle Giant for Polar Analytes

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules.[1] Given the hydroxyl group in our target molecule, ESI is an excellent starting point. Ionization in ESI occurs by creating a fine spray of charged droplets from a solution of the analyte.[1] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[1]

For this compound, we would expect to observe the protonated molecule, [M+H]⁺, in positive ion mode. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be the primary species. The mild nature of ESI typically results in minimal fragmentation, making it ideal for accurate molecular weight determination.[1][2]

Atmospheric Pressure Chemical Ionization (APCI): A Complementary Approach for Less Polar Compounds

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for a broad range of molecules, including those with moderate to low polarity.[3][4] In APCI, the analyte is vaporized and then ionized by a corona discharge in the presence of a reagent gas.[3] This process is generally more energetic than ESI and can induce some in-source fragmentation, providing valuable structural information. For our analyte, APCI would likely also produce a prominent [M+H]⁺ ion, but potentially with more fragment ions compared to ESI.[3][5]

Electron Ionization (EI): The Classic Approach for Structural Elucidation

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1] This high energy input leads to extensive fragmentation, creating a unique fingerprint for the molecule that is highly valuable for structural confirmation.[6][7] While EI is excellent for creating searchable library spectra, the molecular ion peak for some compounds, especially alcohols, can be weak or absent.[7] For this compound, we would anticipate significant fragmentation, which will be discussed in detail later.

Figure 1. Decision workflow for selecting an appropriate ionization technique.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

-

Solvent Selection: For ESI and APCI, a high-purity solvent that readily dissolves the analyte is crucial. A mixture of methanol or acetonitrile with water is a common choice. The addition of a small amount of a modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can enhance ionization efficiency.

-

Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. For direct infusion analysis, dilute this stock to a final concentration of 1-10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI/APCI

For complex mixtures or to ensure the purity of a sample, coupling liquid chromatography with mass spectrometry is the gold standard.

-

LC System: A standard reversed-phase HPLC or UHPLC system.

-

Column: A C18 column is a good starting point for this type of analyte.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical scale.

-

Injection Volume: 1-5 µL.

-

MS Parameters (ESI Example):

-

Ionization Mode: Positive and Negative

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizing Gas Pressure: 30-40 psi

-

Drying Gas Flow: 8-12 L/min

-

Drying Gas Temperature: 300-350 °C

-

Mass Range: m/z 50-500

-

Figure 2. A typical LC-MS experimental workflow.

Decoding the Mass Spectrum: Predicted Fragmentation Patterns

The true power of mass spectrometry lies in the interpretation of fragmentation patterns to elucidate a molecule's structure.

Isotopic Pattern of Bromine: A Telltale Signature

A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8][9] This results in any fragment containing a single bromine atom appearing as a pair of peaks (M and M+2) of almost equal intensity.[8][9]

Fragmentation under Electron Ionization (EI)

Under the high-energy conditions of EI, we can predict several key fragmentation pathways for this compound, drawing parallels with the behavior of similar aromatic and benzylic compounds.[6]

-

Loss of a Hydrogen Radical: A weak M-1 peak corresponding to the loss of a hydrogen atom.

-

Loss of a Hydroxyl Radical: An M-17 peak resulting from the loss of the •OH radical.

-

Loss of Water: A common fragmentation for alcohols, leading to an M-18 peak.[7]

-

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a highly favorable process. This would lead to the loss of the CH₂OH group (M-31).

-

Formation of the Tropylium Ion: Aromatic compounds with a benzyl group often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[6] However, in this substituted case, we would expect a substituted tropylium or related benzylic cation.

-

Loss of Halogens: The loss of bromine (M-79/81) or fluorine (M-19) radicals is also possible.

Figure 3. Predicted major fragmentation pathways under Electron Ionization.

Fragmentation in Soft Ionization (ESI and APCI) with Collision-Induced Dissociation (CID)

In tandem mass spectrometry (MS/MS) experiments, the precursor ion (e.g., [M+H]⁺) is isolated and fragmented by collision with an inert gas. This collision-induced dissociation (CID) provides controlled fragmentation.

-

Loss of Water: The most facile fragmentation from the protonated molecule [M+H]⁺ is the neutral loss of water (18 Da), resulting in a prominent [M+H-H₂O]⁺ ion.

-

Loss of Formaldehyde: Loss of CH₂O (30 Da) from the protonated molecule is another plausible pathway.

-

Loss of Halogens: While less common in soft ionization, the loss of HBr or HF could occur at higher collision energies.

Data Interpretation and Validation

-

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion and its fragments, confirming the presence of bromine and fluorine.

-

Isotopic Pattern Matching: The observed isotopic pattern for bromine-containing ions should closely match the theoretical distribution.

-

MS/MS Fragmentation: The fragmentation pattern obtained from CID should be consistent with the proposed structure.

Conclusion: A Robust Framework for Analysis

The mass spectrometric analysis of this compound is a multifaceted process that requires a strategic approach. By carefully selecting the ionization technique and understanding the predictable fragmentation pathways, researchers can confidently determine the molecular weight, confirm the elemental composition, and gain valuable structural insights into this important synthetic intermediate. The principles and protocols outlined in this guide provide a robust framework for the analysis of not only this specific compound but also a wide range of other halogenated aromatic molecules that are central to modern chemical and pharmaceutical research.

References

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. (2023). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]

- Abbott, J. C., & Flinders, C. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. RSC Advances, 11(23), 13937-13945.

- American Chemical Society. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4141-4147.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Abaye, D. A., Agbo, I. A., & Nielsen, B. V. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances, 11(33), 20436-20452.

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

- American Chemical Society. (2024). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry.

- American Chemical Society. (2026). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters.

-

National Institutes of Health. (n.d.). New Reagents for Increasing ESI Multiple Charging of Proteins and Protein Complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

- PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065.

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Science.gov. (n.d.). ionization apci mass: Topics. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry - YouTube. (2023). Retrieved from [Link]

-

Semantic Scholar. (2021). Studies on the Processes of Electron Capture and Clustering of Benzyl Chloride by Ion Mobility Spectrometry. Retrieved from [Link]

-

SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

-

CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

ResearchGate. (n.d.). Halogen (and Species) Determination in Surface Water by Inductively Coupled Plasma Mass Spectrometry and Ion Chromatography. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentane, 2-bromo-4-methyl-. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. as.uky.edu [as.uky.edu]

- 5. ionization apci mass: Topics by Science.gov [science.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to (2-Bromo-6-fluoro-4-methylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

(2-Bromo-6-fluoro-4-methylphenyl)methanol is a halogenated and fluorinated aromatic alcohol that serves as a versatile building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate physicochemical and metabolic properties, and a methyl group for steric and electronic influence, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, in-depth spectroscopic analysis, and a discussion of its applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers and properties.

Nomenclature and Structural Information

-

IUPAC Name: this compound

-

CAS Number: 1936564-11-2[1]

-

Molecular Formula: C₈H₈BrFO

-

Molecular Weight: 219.05 g/mol [1]

-

Canonical SMILES: Cc1cc(c(c(c1)Br)CO)F

-

InChI Key: IDDIWMQWHDZJSQ-UHFFFAOYSA-N

Physicochemical Data

While experimentally determined data for some properties are not widely published, the following table summarizes key physicochemical information.

| Property | Value | Source |

| Molecular Weight | 219.05 g/mol | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Physical State | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water (predicted) | - |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis Protocol: A Validated Approach

The most direct and reliable synthetic route to this compound is the reduction of its corresponding carboxylic acid, 2-bromo-6-fluoro-4-methylbenzoic acid. This transformation is efficiently achieved using common hydride reducing agents. Below is a detailed protocol utilizing lithium aluminum hydride (LiAlH₄), a powerful and effective reagent for this purpose.[2]

Reaction Scheme

Caption: Reduction of 2-bromo-6-fluoro-4-methylbenzoic acid.

Experimental Procedure

Materials and Reagents:

-

2-Bromo-6-fluoro-4-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel (for column chromatography)

Instrumentation:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Step-by-Step Protocol:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is dried in an oven and assembled under a stream of inert gas (e.g., Nitrogen).

-

Reagent Addition: To the flask, add lithium aluminum hydride (1.2 equivalents) followed by 50 mL of anhydrous THF. The suspension is stirred and cooled to 0°C using an ice bath.

-

Substrate Addition: A solution of 2-bromo-6-fluoro-4-methylbenzoic acid (1.0 equivalent) in 50 mL of anhydrous THF is added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Fieser Method): The reaction is cooled to 0°C in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams used.[3] This procedure results in the formation of a granular precipitate of aluminum salts, which is easily filtered.

-

Isolation: The resulting slurry is stirred at room temperature for 30 minutes, and then the solids are removed by filtration through a pad of celite. The filter cake is washed with additional THF or ethyl acetate.

-

Extraction and Purification: The combined organic filtrates are concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | m | 2H | Ar-H |

| ~ 4.7-4.9 | d | 2H | -CH₂ OH |

| ~ 2.3-2.4 | s | 3H | Ar-CH₃ |

| ~ 1.8-2.2 | t | 1H | -CH₂OH |

-

Rationale: The two aromatic protons will appear as a multiplet due to coupling with each other and the fluorine atom. The benzylic protons of the -CH₂OH group will appear as a doublet, coupled to the hydroxyl proton. The methyl protons will be a singlet. The hydroxyl proton will appear as a triplet, coupled to the adjacent methylene protons, and its chemical shift can be variable depending on concentration and temperature.

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158-162 (d, J ≈ 245 Hz) | C -F |

| ~ 135-140 | C -CH₃ |

| ~ 130-135 | C -Br |

| ~ 125-130 (d) | Ar-C H |

| ~ 115-120 (d) | Ar-C H |

| ~ 110-115 | C -CH₂OH |

| ~ 60-65 | -C H₂OH |

| ~ 20-22 | Ar-C H₃ |

-

Rationale: The carbon directly attached to the fluorine atom will exhibit a large coupling constant. The other aromatic carbons will show smaller couplings to fluorine. The chemical shifts are estimated based on standard values for substituted benzenes.[4][5][6][7]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| 1600-1550 | Medium-Strong | Aromatic C=C stretch |

| 1470-1430 | Medium-Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-O stretch (primary alcohol) |

| 1100-1000 | Strong | C-F stretch |

| 700-600 | Strong | C-Br stretch |

-

Rationale: The most prominent features will be the broad O-H stretch characteristic of alcohols and the strong C-O stretching band.[8][9] The presence of the C-F and C-Br bonds will also give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks at m/z 218 and 220 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments:

-

[M - H₂O]⁺: m/z 200/202, loss of water.

-

[M - Br]⁺: m/z 139, loss of the bromine radical.

-

[M - CH₂OH]⁺: m/z 187/189, loss of the hydroxymethyl radical.

-

Caption: Predicted major fragmentation pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[10][11] Its utility stems from the strategic placement of its functional groups.

-

Orthogonal Functional Handles: The hydroxyl and bromo groups serve as orthogonal reactive sites. The alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester formation. The bromine atom is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

Fluorine as a Bioisostere: The fluorine atom can significantly impact the properties of a drug candidate by altering its lipophilicity, metabolic stability (by blocking sites of oxidation), and binding affinity through favorable electrostatic interactions.

-

Scaffold for Complex Molecules: This compound provides a substituted phenyl ring that can serve as a core scaffold or a fragment in the construction of more complex molecules with potential therapeutic applications. While specific examples for this exact molecule are not prevalent in publicly accessible literature, analogous substituted benzyl alcohols and bromo-fluoro-aromatics are key components in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.[12][13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-